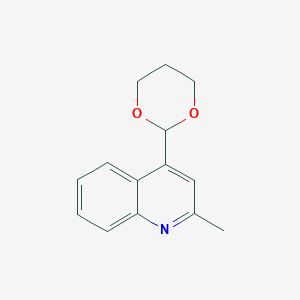

4-(1,3-Dioxan-2-yl)-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-(1,3-dioxan-2-yl)-2-methylquinoline |

InChI |

InChI=1S/C14H15NO2/c1-10-9-12(14-16-7-4-8-17-14)11-5-2-3-6-13(11)15-10/h2-3,5-6,9,14H,4,7-8H2,1H3 |

InChI Key |

KFNLUDVJESKHFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3OCCCO3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,3 Dioxan 2 Yl 2 Methylquinoline

Strategic Approaches to Quinoline (B57606) Core Functionalization

The formation of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous named reactions developed since the 19th century. iipseries.org These methods provide routes to variously substituted quinolines, including the 2,4-disubstituted pattern relevant to the target compound.

Overview of Established Quinoline Synthesis Methods Applicable to 2,4-Substitution

Classic synthesis methods offer powerful tools for constructing the quinoline skeleton. Several of these are particularly adaptable for producing quinolines with substituents at the C-2 and C-4 positions.

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction is a robust method for accessing quinolines with a carboxylic acid group at the C-4 position, which can serve as a synthetic handle for further elaboration. researchgate.netresearchgate.net

The general mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org Intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

To apply this method for the synthesis of the target molecule, a multi-step approach would be necessary:

Pfitzinger Reaction: Isatin would be reacted with a simple ketone like acetone. This would yield 2-methylquinoline-4-carboxylic acid.

Functional Group Transformation: The resulting carboxylic acid at the C-4 position would need to be converted to the 1,3-dioxan-2-yl moiety. This typically involves:

Reduction of the carboxylic acid to a formyl group (an aldehyde).

Acetalization of the aldehyde with 1,3-propanediol (B51772) under acidic conditions to form the 1,3-dioxane (B1201747) ring.

Table 1: Pfitzinger Reaction Summary

| Feature | Description |

| Reactants | Isatin, Carbonyl compound (with α-methylene), Strong base (e.g., KOH) wikipedia.org |

| Product | Substituted quinoline-4-carboxylic acid wikipedia.org |

| Key Intermediate | Keto-acid from isatin hydrolysis wikipedia.org |

| Applicability | Provides the 2-methylquinoline (B7769805) core, but requires post-synthesis modification of the C-4 carboxyl group. |

The Friedländer synthesis is a versatile and widely used method that involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org This reaction directly forms the quinoline ring system and allows for the introduction of substituents at the C-2 and C-4 positions based on the choice of starting materials. nih.govalfa-chemistry.com

There are two proposed mechanisms. One involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. wikipedia.org The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline. wikipedia.org

For the direct synthesis of 4-(1,3-Dioxan-2-yl)-2-methylquinoline, the Friedländer approach would require:

Aryl Component: A 2-aminoaryl ketone bearing the desired C-4 substituent, such as o-amino-(1,3-dioxan-2-yl)acetophenone.

Methylene Component: A compound that provides the C-2 methyl group, such as acetone.

The condensation of these two precursors under appropriate catalytic conditions (acidic or basic) would theoretically yield the target molecule in a single cyclization step. jk-sci.com

Table 2: Friedländer Synthesis Summary

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde or ketone, Compound with α-methylene group organicreactions.org |

| Catalysts | Acids (e.g., TFA, H₂SO₄) or bases (e.g., KOH, DBU) alfa-chemistry.com |

| Product | Substituted quinoline jk-sci.com |

| Applicability | Potentially allows for direct synthesis if the appropriately substituted 2-aminoaryl ketone is available. |

The Doebner reaction is a three-component synthesis where an aniline, an aldehyde, and pyruvic acid react to form quinoline-4-carboxylic acids. wikipedia.org This method is an alternative to the Pfitzinger reaction for accessing C-4 carboxylated quinolines. wikipedia.org The substituent at the C-2 position is derived from the aldehyde component.

Interestingly, under certain conditions, particularly when reacting an aromatic amine with only pyruvic acid in ethanol, 2-methylquinoline-4-carboxylic acid derivatives can be formed as by-products or even the main products. bohrium.com This occurs when aniline derivatives with electron-donating groups are used. bohrium.com The proposed mechanism involves the condensation of two molecules of pyruvic acid, followed by a 1,4-addition of the aromatic amine, cyclization, and decarboxylation. researchgate.net

Similar to the Pfitzinger route, this method would provide the 2-methylquinoline-4-carboxylic acid precursor, which would then require subsequent reduction and acetalization to install the 4-(1,3-dioxan-2-yl) group. researchgate.net The order of mixing the reactants can be crucial in determining the final product distribution. bohrium.com

The Skraup and Doebner-von Miller reactions are related methods that produce quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org The Skraup synthesis traditionally uses glycerol, which dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde. iipseries.org The Doebner-von Miller reaction is a more general version that directly uses various α,β-unsaturated aldehydes or ketones, often under acidic conditions, and can yield 2- and 4-substituted quinolines. nih.govacs.org

The mechanism is complex and subject to debate, but a proposed pathway involves the conjugate addition of the aniline to the unsaturated carbonyl compound. wikipedia.orgnih.gov This is followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring. acs.org The substitution pattern of the final quinoline is determined by the structure of the α,β-unsaturated carbonyl substrate. To obtain the 2-methyl, 4-(1,3-dioxan-2-yl) substitution pattern, a custom-synthesized α,β-unsaturated carbonyl compound would be required, which presents a significant synthetic challenge in predicting and controlling the regioselectivity of the cyclization.

Regioselective Installation of Substituents at Quinoline C-2 and C-4 Positions

An alternative to building the quinoline ring from scratch is the direct functionalization of a pre-existing quinoline or 2-methylquinoline core. C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. nih.govrsc.org

The electronic nature of the quinoline ring makes the C-2 and C-4 positions susceptible to certain types of reactions. The nitrogen atom withdraws electron density, making the C-2 and C-4 positions electrophilic and the attached protons more acidic. nih.gov This facilitates functionalization, particularly at the C-2 position due to its proximity to the nitrogen heteroatom. nih.gov

Modern synthetic methods, especially those employing transition metal catalysis, have enabled highly regioselective C–H functionalization at various positions on the quinoline ring. nih.gov Strategies could involve:

Functionalization of 2-methylquinoline: Starting with commercially available 2-methylquinoline, a formyl group or a precursor could be installed at the C-4 position. This could potentially be achieved through radical formylation or transition-metal-catalyzed methods. Subsequent acetalization would yield the target compound.

Functionalization of a 4-substituted quinoline: One could start with a quinoline bearing a group at the C-4 position that can be converted to the dioxane moiety. Then, a methyl group would be introduced at the C-2 position. Methods like the Minisci reaction (radical alkylation) are known to favor the C-2 and C-4 positions.

Directed Metalation: Using directing groups, it is possible to achieve regioselective magnesiation or lithiation at specific positions, followed by quenching with an electrophile. For example, a sequence of bromine/magnesium exchange reactions can allow for sequential functionalization at the C-4, C-3, and C-2 positions. acs.org

The use of quinoline N-oxides is a common strategy to activate the C-2 position for functionalization. mdpi.com The N-oxide can be readily removed later in the synthetic sequence.

Table 3: Comparison of General Synthetic Strategies

| Strategy | Approach | Advantages | Disadvantages |

| Ring Construction | Building the quinoline skeleton from acyclic precursors (e.g., Friedländer, Pfitzinger). | Can install desired substituents in a single annulation step. | Requires specific, often non-commercial, starting materials. |

| Core Functionalization | Modifying a pre-existing quinoline ring (e.g., C-H activation). | Uses simple, readily available quinoline precursors. nih.gov | May require multiple steps; achieving desired regioselectivity can be challenging. nih.gov |

Introduction of the 1,3-Dioxane Moiety at the C-4 Position

The introduction of a 1,3-dioxane group at the C-4 position of a 2-methylquinoline scaffold typically proceeds from a precursor bearing a carbonyl group at this position, most commonly an aldehyde. This functional group serves as a handle for the formation of the cyclic acetal (B89532).

The most direct and widely employed method for the synthesis of this compound involves the acid-catalyzed acetalization of a 2-methylquinoline-4-carbaldehyde precursor with 1,3-propanediol. This reaction is a standard method for the protection of aldehydes and is characterized by its reversibility. organic-chemistry.org To drive the equilibrium towards the formation of the desired 1,3-dioxane, the water generated during the reaction must be removed, often through the use of a Dean-Stark apparatus or by chemical sequestration with agents like molecular sieves. organic-chemistry.org

The reaction is typically catalyzed by a Brønsted or Lewis acid. Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and iodine. organic-chemistry.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and chemoselectivity, especially in the presence of other sensitive functional groups.

Table 1: Illustrative Conditions for Acetalization of Carbonyl Compounds

| Carbonyl Compound | Diol | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Various Aldehydes/Ketones | 1,3-Propanediol | NBS | - | In situ acetal exchange with ethyl orthoformate | Good to Excellent | organic-chemistry.org |

| Various Carbonyls | 1,3-Propanediol | ZrCl4 | - | Mild conditions | High | organic-chemistry.org |

| Various Carbonyls | 1,3-Bis(trimethylsiloxy)propane | Iodine | Aprotic | Neutral conditions | Good to Excellent | organic-chemistry.org |

The construction of the quinoline ring system through annulation reactions is a cornerstone of heterocyclic synthesis. acs.orgnih.govorganic-chemistry.orgnih.gov Established methods like the Friedländer, Skraup, and Doebner-von Miller syntheses provide versatile routes to substituted quinolines. acs.orgnih.gov In principle, a dioxane-containing precursor could be utilized in such a reaction to directly generate the target molecule. For instance, a suitably substituted aniline could be condensed with a β-keto aldehyde equivalent bearing a 1,3-dioxane moiety.

However, specific examples of direct annulation or coupling strategies that employ dioxane-containing precursors for the synthesis of this compound are not prominently featured in the surveyed literature. The stability of the dioxane ring under the often harsh conditions (e.g., strong acids, high temperatures) of some classical quinoline syntheses could be a limiting factor. More modern, milder methods for quinoline synthesis could potentially accommodate such precursors. researchgate.net

The chemical principles governing the formation of 1,3-dioxanes are directly analogous to those for the synthesis of other cyclic acetals, such as 1,3-dioxolanes, which are formed from the reaction of a carbonyl compound with 1,2-ethanediol. organic-chemistry.orgresearchgate.net The extensive literature on 1,3-dioxolane formation as a protecting group strategy provides a wealth of information on suitable catalysts, reaction conditions, and deprotection methods that can be adapted for 1,3-dioxane synthesis. organic-chemistry.orgnih.gov

Both 1,3-dioxanes and 1,3-dioxolanes are stable to basic and nucleophilic reagents but are cleaved under acidic conditions. organic-chemistry.org The choice between forming a five-membered dioxolane or a six-membered dioxane can influence the stability and conformational properties of the resulting molecule, with 1,3-dioxanes generally being more stable. organic-chemistry.org Methodologies developed for the chemoselective formation of 1,3-dioxolanes in the presence of other functional groups can be directly translated to the synthesis of this compound from its corresponding aldehyde precursor.

Derivatization and Functionalization of the 2-Methyl Group

The 2-methyl group of the quinoline ring is not merely a passive substituent. Its position adjacent to the ring nitrogen and its attachment to the aromatic system render it susceptible to a variety of chemical transformations, including C-H activation and oxidation.

The methyl group at the C-2 position of the quinoline ring exhibits enhanced reactivity due to the electron-withdrawing nature of the heterocyclic nitrogen. This allows for the deprotonation of the methyl group under appropriate basic conditions, forming a nucleophilic species that can participate in various C-C bond-forming reactions.

More contemporary approaches focus on the direct functionalization of the C(sp³)–H bonds of the 2-methyl group through transition-metal-catalyzed C-H activation. researchgate.net This strategy avoids the need for pre-functionalization and offers a more atom-economical route to derivatized quinolines. Rhodium-catalyzed reactions, for instance, have been shown to selectively activate C-H bonds in methylquinolines, leading to the formation of organometallic intermediates that can be further functionalized. acs.org Metal-free approaches for C-H functionalization are also gaining prominence. mdpi.com

Table 2: Examples of C-H Activation/Functionalization of 2-Methylquinolines

| Reactant | Catalyst/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | Rhodium(I) complex | C-H bond activation | Rhodium(I)-(4-quinolinyl) derivative | acs.org |

| 2-Methylquinolines | Diynones | [5 + 1] annulation (catalyst-free) | 2-Arylated quinolines | researchgate.net |

| 2-Methylquinolines | 2-Styrylanilines, I2, TBHP | C(sp³)–H functionalization/tandem cyclization | Functionalized quinolines | nih.gov |

The oxidation of the 2-methyl group to a formyl group provides 2-quinolinecarbaldehyde, a valuable synthetic intermediate. A classical and effective reagent for this transformation is selenium dioxide (SeO₂). researchgate.netresearchgate.net The reaction is typically carried out in a solvent such as dioxane at elevated temperatures. This method has been shown to be selective for the methyl group at the 2- or 4-position of the quinoline ring. iu.edu

In addition to selenium dioxide, other oxidation systems have been developed. Metal-free protocols using reagents like PIDA (phenyliodine diacetate) under microwave irradiation have been reported to efficiently oxidize 2-methylquinolines to the corresponding aldehydes with high selectivity. sci-hub.se Furthermore, catalytic aerobic oxidation methods, for example using palladium complexes, offer a greener alternative for the functionalization of methylquinolines, although these may yield acetates or carboxylic acids as the primary products depending on the specific system. rsc.orgrsc.org

Control experiments in some studies have shown that 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde in high yields (e.g., 87%) under specific metal-free, iodine-catalyzed conditions with TBHP as the oxidant. nih.govacs.org

Table 3: Selected Methods for the Oxidation of 2-Methylquinolines

| Starting Material | Oxidant/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methylquinoline | SeO₂ | Dioxane | Reflux | 2-Quinolinecarbaldehyde | - | iu.edu |

| 2-Methylquinoline | PIDA | DMSO | Microwave, 120 °C | 2-Quinolinecarbaldehyde | 88% | sci-hub.se |

| 2-Methylquinoline | I₂, TBHP | DMSO | 120 °C | Quinoline-2-carbaldehyde | 87% | nih.govacs.org |

| Substituted 8-methylquinolines | Pd(OAc)₂/H₂hpda, O₂ | AcOH/Ac₂O | 80 °C | 8-Quinolylmethyl acetates | High | rsc.org |

Sequential Synthetic Routes Utilizing 2-Methylquinoline Precursors

The synthesis of this compound is not typically achieved in a single step but rather through a sequential route that begins with an appropriately functionalized 2-methylquinoline precursor. A plausible and chemically sound pathway involves two key transformations: the formation of an intermediate aldehyde followed by its protection as a cyclic acetal.

A common strategy commences with the oxidation of the methyl group of a 2-methylquinoline derivative to yield the corresponding aldehyde. For instance, processes have been developed that can convert 2-methylquinoline into quinoline-2-carbaldehyde in high yields, suggesting the feasibility of such an oxidation step nih.gov. Alternatively, a precursor such as 2-methylquinoline-4-carboxylic acid can be synthesized via methods like the Friedländer reaction and subsequently reduced to the crucial intermediate, 2-methylquinoline-4-carbaldehyde researchgate.net.

The second and final step in this sequence is the protection of the aldehyde functional group through acetalization. This involves reacting 2-methylquinoline-4-carbaldehyde with 1,3-propanediol. This reaction is a standard method for protecting aldehydes and ketones, typically proceeding in the presence of an acid catalyst to form the stable 1,3-dioxane ring structure acs.orgnih.govorganic-chemistry.org. The resulting product is the target compound, this compound.

Optimization of Reaction Conditions and Catalytic Systems

The choice of solvent plays a pivotal role in the acetalization reaction, primarily by influencing reaction equilibrium and rates. A standard laboratory procedure involves using a solvent, such as toluene, that can form an azeotrope with the water produced during the reaction. This allows for the continuous removal of water using a Dean-Stark apparatus, which drives the equilibrium toward the formation of the acetal product organic-chemistry.org.

The polarity of the solvent also has a significant impact. In the analogous synthesis of dithioacetals, nitromethane was found to be an effective solvent for catalyst-free conditions, whereas polar protic solvents like methanol gave low yields, and other polar aprotic solvents such as DMF, DMSO, and acetonitrile yielded no product researchgate.net. Studies on acetal formation in non-traditional media have shown that solvents like glycerol (GL) can lead to faster reaction rates and higher yields compared to propylene glycol (PG) nih.gov. Conversely, the presence of water in the reaction medium has been shown to inhibit acetal formation nih.gov.

| Solvent/Medium | Typical Role/Effect on Acetalization | Reference |

|---|---|---|

| Toluene | Allows for azeotropic removal of water, driving equilibrium. | organic-chemistry.org |

| Nitromethane | Effective for catalyst-free dithioacetalization (by analogy). | researchgate.net |

| Glycerol (GL) | Promotes faster rates and higher yields compared to Propylene Glycol. | nih.gov |

| Methanol | May result in low product yields. | researchgate.net |

| Water | Inhibits the reaction and can promote hydrolysis of the product. | nih.gov |

| Ethanol/Water Mixtures | Used as a green solvent system for the synthesis of the 2-methylquinoline precursor. | rsc.org |

While acetalization is traditionally catalyzed by strong protic or Lewis acids, there is growing interest in developing more environmentally benign methods acs.orgnih.govorganic-chemistry.org. One approach involves performing the reaction under catalyst-free conditions. For the related dithioacetalization, reactions have been successfully carried out in nitromethane without any catalyst, suggesting that under specific solvent conditions, the inherent reactivity of the substrates is sufficient researchgate.net.

A more common and practical "green" approach focuses on minimizing the amount of catalyst required. Research has demonstrated that acetalization can proceed efficiently with only trace amounts of conventional acids, such as hydrochloric acid, at loadings as low as 0.03–0.1 mol % acs.orgnih.gov. These methods significantly reduce the corrosive and hazardous nature of the reaction while still achieving excellent yields in short reaction times, thereby presenting a more environmentally conscious alternative to traditional protocols that use stoichiometric amounts of acid acs.orgnih.gov. For the synthesis of the 2-methylquinoline precursor itself, green protocols have been developed that utilize ethanol/water systems and avoid strong acids and harsh oxidants rsc.org.

The interplay between temperature, reaction time, and stoichiometry is crucial for optimizing the synthesis, particularly the equilibrium-dependent acetalization step.

Temperature and Reaction Time: The effect of temperature can be complex. In systems using molecular sieves to remove water, increasing the temperature from room temperature to 50-90°C has been observed to lower the final product conversion researchgate.net. This is because the equilibrium becomes less favorable at higher temperatures, and the water-scavenging efficiency of the molecular sieves may decrease researchgate.net. However, in acid-catalyzed systems, while the final equilibrium conversion may not be significantly temperature-dependent, higher temperatures can dramatically accelerate the reaction rate. For instance, a reaction that requires several hours at room temperature might reach completion in just a few minutes at 50°C acs.orgnih.gov.

| Temperature | Typical Reaction Time | Observed Effect on Acetalization | Reference |

|---|---|---|---|

| Room Temperature | ~4 hours | Can achieve high conversion (~90%) with molecular sieves. | researchgate.net |

| 50 °C | ~3 minutes | Excellent conversion with trace acid catalyst; reduced conversion with molecular sieves. | acs.orgnih.govresearchgate.net |

| 70 - 90 °C | 1 - 2 hours | Equilibrium reached quickly, but yield is significantly lower than at room temperature (with molecular sieves). | researchgate.net |

| -60 °C | 24 hours | Excellent conversion is still possible, but reaction time is significantly extended. | acs.orgnih.gov |

Stoichiometry: The stoichiometry of the reactants and catalyst is a key factor in maximizing yield. To drive the acetalization equilibrium forward, an excess of 1,3-propanediol is often used. The amount of acid catalyst must also be precisely controlled. While catalytic amounts are necessary, using an excess of acid can be detrimental, potentially by protonating the alcohol and reducing its nucleophilicity, or by promoting side reactions acs.orgnih.gov. Studies have found that catalyst loadings of 0.1 mol % are highly effective, while increasing the loading beyond a certain point can lead to a decrease in product formation acs.orgnih.gov.

Chemical Reactivity and Transformation Pathways of 4 1,3 Dioxan 2 Yl 2 Methylquinoline

Reactivity Governed by the Quinoline (B57606) Nitrogen

The lone pair of electrons on the nitrogen atom of the quinoline ring is central to its chemical reactivity, influencing its ability to act as a ligand and its behavior in acid-base reactions.

Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to a variety of metal centers through the nitrogen atom's lone pair of electrons. researchgate.net This coordination ability is attributed to the steric and electronic effects imparted by the quinoline scaffold, which can influence the solubility and reactivity of the resulting metal complexes. researchgate.net While specific studies on the coordination chemistry of 4-(1,3-dioxan-2-yl)-2-methylquinoline are not extensively documented, its potential as a ligand can be inferred from the behavior of related quinoline-based compounds.

The nitrogen atom in the quinoline ring facilitates nucleophilic substitution and can conjugate with metal orbitals. researchgate.net The presence of the 2-methyl group and the 4-(1,3-dioxan-2-yl) substituent would be expected to modulate the electronic properties and steric hindrance around the nitrogen atom, thereby influencing the stability and geometry of any potential coordination complexes. For instance, quinoline-based ligands have been successfully used to synthesize complexes with a range of transition metals, including platinum, for applications in catalysis and materials science. acs.org The development of new quinoline-based ligands is an active area of research, with a focus on creating complexes with specific catalytic or biological activities. rsc.org

Table 1: Examples of Quinoline-Based Ligands in Coordination Chemistry

| Ligand | Metal Ion(s) | Application/Significance |

| Tri(8-quinolinyl)stibane | Pt(II) | Synthesis of Pt-Sb complexes with potential redox activity. acs.org |

| 2-Methylquinoline (B7769805) Sb ligands | Ag(I), Au(I), Cu(I) | Formation of coinage metal complexes. |

| Quinoline-3-carbohydrazide derivatives | Cu, Cd, Cr, Fe, Co, Ni | Synthesis of metal complexes with potential biological activity. researchgate.net |

| Quinoline-based ligands | Pd(II) | Catalysis of β-C(sp3)−H chlorination of carboxylic acids. researchgate.net |

Quinoline is a weak tertiary base, with the nitrogen atom's lone pair of electrons being available for protonation. nih.gov The basicity of quinoline derivatives is influenced by the electronic effects of their substituents. The pKa of quinoline is approximately 4.85. nih.gov Substituents can either increase or decrease the basicity depending on their electron-donating or electron-withdrawing nature.

For this compound, the 2-methyl group is generally considered to be weakly electron-donating, which would be expected to slightly increase the basicity of the quinoline nitrogen. The 4-(1,3-dioxan-2-yl) group is primarily an acetal (B89532), and its electronic effect on the quinoline ring is less straightforward without experimental data. However, it is not expected to be a strong electron-withdrawing group. The interplay of these substituents will determine the precise pKa of the molecule. The basicity of the quinoline nitrogen is a critical factor in its reaction pathways, as protonation can alter its nucleophilicity and its ability to participate in reactions.

Studies on substituted quinolines have shown a correlation between the nitrogen lone pair ionization energies and their basicity. acs.org The position of the substituent on the quinoline ring also plays a significant role in its effect on basicity. mdpi.com For instance, a methyl group at the β-position (C3) can increase steric hindrance around the nitrogen, potentially affecting its ability to be protonated. mdpi.com

Table 2: Comparison of pKa Values for Quinoline and Related Compounds

| Compound | pKa | Reference |

| Pyridine (B92270) | 5.17 | researchgate.net |

| Quinoline | 4.85 | nih.gov |

| Isoquinoline | 5.46 | researchgate.net |

Transformations of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring in this compound is a cyclic acetal, and its reactivity is characteristic of this functional group. It serves as a protecting group for the aldehyde functionality from which it is derived.

The most significant reaction of the 1,3-dioxane ring is its acid-catalyzed hydrolysis to regenerate the parent aldehyde and 1,3-propanediol (B51772). thieme-connect.de This reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions. The formation of the acetal is favored by the removal of water, often using a Dean-Stark apparatus during the synthesis. organic-chemistry.org Conversely, the hydrolysis is favored by the presence of excess water and an acid catalyst. chemistrysteps.com

The mechanism of acetal hydrolysis involves protonation of one of the oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to a hemiacetal, which then undergoes further acid-catalyzed cleavage to yield the aldehyde and the diol. beilstein-journals.org The rate of hydrolysis can be influenced by the stability of the carbocation intermediate. cdnsciencepub.com

This reversible cleavage is a cornerstone of the use of 1,3-dioxanes as protecting groups in organic synthesis. wikipedia.org They protect the aldehyde from nucleophiles and basic conditions, and can be readily removed under acidic conditions when the aldehyde functionality is needed for subsequent reactions. libretexts.orglibretexts.org

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly useful for the synthesis of cyclic compounds, including nitrogen-containing heterocycles like quinolines. wikipedia.org While the saturated 1,3-dioxane ring itself is not a substrate for olefin metathesis, RCM can be a strategic approach to construct the quinoline core of molecules with a similar substitution pattern. For example, diene precursors can undergo RCM to form a dihydroquinoline ring, which can then be oxidized to the aromatic quinoline. mdpi.com

Ring-opening metathesis polymerization (ROMP) is another variant of olefin metathesis used to produce polymers from cyclic olefins. While not directly applicable to the saturated 1,3-dioxane ring, the principles of metathesis could be employed in the synthesis of more complex structures containing the this compound moiety. For instance, if the quinoline or another part of a larger molecule containing this unit were appended with olefinic side chains, metathesis could be used to form new rings or polymeric materials.

Carbonyl-olefin metathesis is an emerging area that allows for the formation of new carbon-carbon double bonds from a carbonyl group and an olefin. mdpi.com This could be a potential, though less conventional, route to synthesize precursors to the quinoline aldehyde from which the dioxane is formed.

Table 3: Applications of Metathesis in the Synthesis of Quinolines and Related Heterocycles

| Metathesis Type | Application | Example | Reference |

| Ring-Closing Metathesis (RCM) | Synthesis of dihydroquinolizinone derivatives. | Cyclization of bis(allylic) pyridones. | cam.ac.uk |

| Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) | Synthesis of 1,2-dihydroquinolines. | Cyclization of N-prenylated 2-aminobenzaldehydes. | nih.gov |

| RCM/Oxidation Cascade | Synthesis of isoindolo[2,1-a]quinoline derivatives. | One-pot reaction of N-allyl-N-benzylanilines. | mdpi.com |

The 1,3-dioxane ring is a robust protecting group under a variety of reaction conditions, which is a key reason for its widespread use in organic synthesis. thieme-connect.de Its stability profile is summarized below:

Basic and Nucleophilic Conditions: 1,3-Dioxanes are generally stable to strong bases and nucleophiles, including organometallic reagents like Grignard reagents and organolithiums, as well as metal hydrides such as lithium aluminum hydride and sodium borohydride.

Reductive and Oxidative Conditions: They are stable under many reductive and oxidative conditions. For instance, they are generally resistant to mild high-valent chromium reagents (e.g., PCC, PDC). organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the acetal. organic-chemistry.org

Acidic Conditions: The primary lability of the 1,3-dioxane ring is towards acidic conditions. Both Brønsted and Lewis acids can catalyze its cleavage. thieme-connect.de The rate of hydrolysis is dependent on the acid concentration and the reaction temperature. tandfonline.com Even mildly acidic conditions, such as wet solvents or silica gel, can sometimes lead to deprotection. organic-chemistry.org

The stability of the 1,3-dioxane allows for selective transformations on other parts of the this compound molecule without affecting the protected aldehyde group.

Table 4: Stability of the 1,3-Dioxane Ring to Common Reagents

| Reagent/Condition | Stability |

| Strong Bases (e.g., NaOH, NaOEt) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Metal Hydrides (e.g., LiAlH4, NaBH4) | Stable |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Generally Stable |

| Strong Oxidizing Agents (e.g., KMnO4 with Lewis acid) | Labile |

| Aqueous Acid (e.g., HCl, H2SO4) | Labile |

| Lewis Acids (e.g., BF3, TiCl4) | Labile |

Reactivity Associated with the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is particularly reactive due to the acidifying effect of the adjacent nitrogen-containing aromatic system. The protons on this methyl group are readily abstracted, forming a stabilized carbanion or a tautomeric methylene base, which serves as a potent nucleophile in various reactions.

Transition metal-catalyzed C-H activation represents a powerful strategy for the direct functionalization of otherwise inert C-H bonds. mdpi.comnih.gov While much of the research on quinolines focuses on the activation of the heterocyclic ring C-H bonds (e.g., at C2 or C8), the 2-methyl group is also a target for such transformations. mdpi.comrsc.org Catalytic systems, often involving metals like rhodium, palladium, or copper, can facilitate the coupling of the 2-methyl group with various partners. mdpi.comnih.govacs.org

For this compound, the nitrogen atom of the quinoline ring can act as an endogenous directing group, guiding a metal catalyst to the vicinity of the 2-methyl C-H bonds. This proximity enables selective oxidative addition and subsequent derivatization. For instance, coupling reactions with alkenes or alkynes can introduce longer carbon chains at this position.

Table 1: Examples of Catalytic Systems for C-H Activation of Methylquinolines

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Rh(I) complexes | Alkenes | 2-Alkylated Quinolines | mdpi.com |

| Pd(OAc)₂ | Aryl Halides | 2-Aralkyl Quinolines | mdpi.com |

These methods offer an atom-economical route to elaborate the structure of the molecule, avoiding the need for pre-functionalization of the methyl group. mdpi.com The presence of the 4-dioxanyl group is not expected to significantly interfere with these transformations, although its steric bulk may influence catalyst approach and reaction kinetics.

The active methylene character of the 2-methyl group makes it an excellent participant in condensation and annulation reactions. A classic example is the condensation with aldehydes, often carried out in the presence of a dehydrating agent like acetic anhydride or a catalyst such as zinc chloride. rsc.orgresearchgate.net This reaction proceeds through an aldol-type mechanism, where the deprotonated 2-methyl group attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a styryl-quinoline derivative.

In the case of this compound, reaction with an aromatic aldehyde (ArCHO) would lead to the formation of 4-(1,3-Dioxan-2-yl)-2-(2-arylvinyl)quinoline. The kinetics of such reactions have been studied, showing that the initial addition is often the rate-determining step and is promoted by electron-withdrawing groups on the aldehyde. rsc.org

Annulation reactions provide pathways to construct new rings fused to or appended to the quinoline system. For example, [5+1] annulation of 2-methylquinolines with diynones under catalyst-free conditions has been reported to produce 4-(quinolin-2-yl)phenols. nih.gov This process involves a proposed mechanism of tautomerization to an enamine, Michael addition, intramolecular annulation, and aromatization. nih.gov Another strategy is the [3+3] annulation between aromatic amines and 3-ethoxycyclobutanones, mediated by a Lewis acid, to synthesize 2-alkylquinolines. organic-chemistry.org These methodologies could be adapted to build more complex architectures starting from this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring is an aromatic system with a reactivity pattern that is a hybrid of its constituent benzene (B151609) and pyridine rings. The benzene portion (positions 5, 6, 7, and 8) is more susceptible to electrophilic attack, whereas the pyridine portion (positions 2, 3, and 4) is generally deactivated towards electrophiles but can undergo nucleophilic substitution, particularly if a good leaving group is present.

Direct functionalization of the quinoline core of this compound can be achieved through various methods. Electrophilic substitution reactions, such as nitration or halogenation, will primarily occur on the carbocyclic ring (the "benzene" part). wikipedia.org The precise location of substitution is governed by the directing effects of the existing groups and the reaction conditions.

Transition metal-catalyzed C-H functionalization offers a more controlled and regioselective approach to modifying the quinoline core. nih.gov By choosing the appropriate catalyst and directing group strategy, it is possible to introduce functional groups at nearly any position of the quinoline skeleton. mdpi.comnih.gov For instance, quinoline N-oxides are common intermediates that direct functionalization to the C2 position. mdpi.comrsc.orgresearchgate.net While the target molecule already has a methyl group at C2, other positions like C3 or C5-C8 could be targeted using specific catalytic systems.

Nucleophilic aromatic substitution (SNAr) is also a viable pathway, typically requiring the pre-installation of a leaving group, such as a halogen, on the pyridine ring. For example, studies on 4-chloro-substituted quinolines show that the chloro group can be displaced by various nucleophiles, including amines, thiols, and azide ions. mdpi.comresearchgate.net

The regiochemical outcome of electrophilic aromatic substitution on the quinoline ring is determined by the combined electronic influence of the 2-methyl and 4-(1,3-Dioxan-2-yl) groups.

2-Methyl Group: This is an alkyl group, which acts as a weak electron-donating group through an inductive effect. It is considered an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org

4-(1,3-Dioxan-2-yl) Group: This is an acetal. The oxygen atoms of the dioxane ring can donate lone-pair electrons to the quinoline ring via resonance, similar to an alkoxy group. Therefore, it is considered an activating, ortho-para directing group. biosynce.com

Chemo- and Regioselectivity in Multi-functionalized Quinoline-Dioxane Systems

In a molecule with multiple potential reaction sites, achieving chemo- and regioselectivity is paramount. For this compound, the main reactive centers are the 2-methyl group and the quinoline ring.

Chemoselectivity: The choice of reagents and reaction conditions can selectively target one functional group over another.

Reactions at the 2-Methyl Group: Conditions that favor the formation of the 2-methylene anion, such as strong bases or condensation-promoting conditions (e.g., acetic anhydride), will lead to reactions at the methyl group. rsc.org

Reactions at the Quinoline Ring: Electrophilic aromatic substitution conditions (e.g., nitrating or halogenating agents in strong acid) will favor reaction on the carbocyclic part of the quinoline ring. Transition metal-catalyzed C-H activation can be tuned by specific ligands and metals to target C-H bonds on the ring. nih.gov

Reactions involving the Dioxane Group: The dioxane ring is an acetal, which is generally stable under neutral and basic conditions but is labile to acid. Strongly acidic conditions, such as those used for nitration, could potentially cleave the acetal, unmasking a formyl group at the 4-position. This represents a potential competing reaction pathway that must be considered.

Regioselectivity: As discussed in section 3.4.2, the directing effects of the existing substituents provide a strong basis for predicting the regioselectivity of electrophilic attack on the quinoline ring. For nucleophilic substitution, regioselectivity is determined by the position of a pre-installed leaving group. Studies on di-substituted systems like 2,4-dichloroquinazolines show that nucleophilic attack often occurs preferentially at the 4-position, which is more susceptible to nucleophilic attack. nih.gov A similar preference might be observed in analogous quinoline systems. The ability to selectively functionalize either the 2- or 4-position is crucial for synthetic applications. mdpi.com

Spectroscopic and Computational Characterization of 4 1,3 Dioxan 2 Yl 2 Methylquinoline

Advanced Spectroscopic Techniques for Structural Elucidation

The primary methods for characterizing organic molecules involve probing the interactions of the molecule with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular framework, functional groups, and elemental composition. For crystalline solids, X-ray crystallography offers the ultimate proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts

One-dimensional ¹H and ¹³C NMR spectra would be essential for the initial characterization of 4-(1,3-Dioxan-2-yl)-2-methylquinoline.

¹H NMR: This spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For the target molecule, one would expect to see signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the protons of the 1,3-dioxane (B1201747) ring, each with characteristic chemical shifts and coupling patterns.

¹³C NMR: This spectrum shows the number of unique carbon environments. The chemical shifts would differentiate between aromatic, aliphatic, and acetal (B89532) carbons within the molecule. For instance, the carbon of the methyl group would appear in the upfield region, while the aromatic carbons of the quinoline ring would resonate at lower field.

Application of Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, TOCSY)

To assemble the molecular puzzle, 2D NMR experiments are indispensable. These techniques reveal correlations between different nuclei, allowing for the definitive assignment of the ¹H and ¹³C signals and establishing the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the quinoline and dioxane rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, providing a straightforward assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule, for example, linking the dioxane ring to the C4 position of the quinoline core.

TOCSY (Total Correlation Spectroscopy): This experiment can show correlations between protons within an entire spin system, not just adjacent ones, which is useful for identifying all protons belonging to a specific structural fragment like the dioxane ring.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic quinoline ring would be observed in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the C-O bonds of the acetal group in the dioxane ring would be prominent in the fingerprint region, typically around 1200-1000 cm⁻¹.

C-H bending: Various bending vibrations for both aromatic and aliphatic C-H bonds would also be present in the fingerprint region (<1500 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS) can measure the m/z of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the compound. For C₁₄H₁₅NO₂, the expected exact mass would be calculated and compared to the experimental value. For instance, the related isomer 4-(1,4-Dioxan-2-yl)-2-methylquinoline has a calculated m/z of 230.1176 for [M+H]⁺, and an experimental value was found to be 230.1174 acs.org.

Fragmentation Patterns: By inducing fragmentation of the molecular ion, the resulting pattern of fragment ions can provide valuable structural information. The fragmentation pathways often involve the cleavage of the weakest bonds or the loss of stable neutral molecules, helping to confirm the connectivity of the different parts of the structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

If the compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural proof nih.gov. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions bohrium.com. This method would confirm the connectivity of the 1,3-dioxan ring to the 2-methylquinoline (B7769805) core and establish the conformation of the dioxane ring (e.g., chair conformation) in the crystal lattice.

Quantum Chemical and Theoretical Investigations

Quantum chemical calculations provide profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, theoretical investigations serve as a powerful complement to experimental data, offering a molecular-level understanding of its properties. These computational methods allow for the exploration of characteristics that can be challenging to measure empirically.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are instrumental in determining bond lengths, bond angles, and dihedral angles of the ground state structure. nih.gov

Conformational analysis is crucial for flexible molecules like this compound, which has rotational freedom around the single bond connecting the quinoline and dioxane rings. This analysis involves mapping the potential energy surface by systematically rotating this bond to identify all possible stable conformers and the transition states that separate them. The results of such a study would reveal the most stable conformer, which is the predominant form of the molecule, as well as the relative energies of other low-energy conformers. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(quinoline)-C(dioxane) | 1.52 Å |

| C-O (dioxane) | 1.43 Å | |

| C-N (quinoline) | 1.38 Å | |

| Bond Angle | C(q)-C(d)-O | 110.5° |

| C(q)-C(q)-N | 121.8° | |

| Dihedral Angle | Quinoline Plane - Dioxane Plane | 85.2° nih.gov |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecular structures. The dihedral angle is based on a related crystal structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. scirp.orgwuxibiology.com Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would also be distributed over this aromatic system, indicating the sites for potential charge transfer interactions. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.55 | Highest Occupied Molecular Orbital; region of electron donation |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital; region of electron acceptance |

| Energy Gap (ΔE) | 4.80 | Indicates high kinetic stability |

Note: The data in this table is hypothetical, representing typical values for stable aromatic heterocyclic compounds, to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, an MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the dioxane ring due to the high electronegativity of these atoms. These sites represent the primary locations for interactions with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interactions.

Non-covalent interactions (NCIs) are weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that play a crucial role in determining the three-dimensional structure and stability of a molecule. NCI analysis is a computational technique that helps to identify and visualize these interactions within a molecule's structure. The visualization typically uses color-coded isosurfaces, where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where a molecule's electron density is greater than that of all surrounding molecules. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify specific intermolecular contacts. nih.gov Red spots on the d_norm map indicate close contacts (shorter than van der Waals radii), which correspond to significant interactions like hydrogen bonds, while blue regions represent weaker or longer-range contacts. nih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0% |

| C···H / H···C | 28.5% |

| O···H / H···O | 15.2% |

| N···H / H···N | 8.5% |

| C···C | 2.8% |

Note: This table presents a hypothetical breakdown of intermolecular contacts for a molecule with similar elemental composition to illustrate the quantitative output of Hirshfeld analysis.

Computational chemistry allows for the theoretical prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These simulations are often performed using DFT methods. The calculated chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) can be compared directly with experimental spectra. nih.gov This comparison serves two primary purposes: it helps in the accurate assignment of experimental signals to specific atoms or vibrational modes, and it validates the accuracy of the computational model used. A strong correlation between the computed and experimental spectra provides confidence in the calculated molecular geometry and other electronic properties. researchgate.net

For this compound, theoretical IR spectra would be generated by calculating the harmonic vibrational frequencies, which are then often scaled by an empirical factor to account for anharmonicity and other systematic errors. Similarly, NMR chemical shifts are calculated and referenced against a standard compound like tetramethylsilane (TMS) to allow for a meaningful comparison with experimental data.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of chemical reactions, including the elucidation of reaction mechanisms and the characterization of transition states. nih.gov However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and transition states of this compound.

Theoretical investigations into the reaction mechanisms of substituted quinolines can provide valuable insights into their reactivity. For instance, DFT calculations have been employed to study the transition states of cycloaddition reactions involving the quinoline core and to analyze the electrophilic substitution reactions of disubstituted quinoline derivatives. researchgate.netresearchgate.net These studies typically calculate the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction, thereby identifying the most favorable reaction pathway.

In the absence of specific studies on this compound, one can only surmise the potential of computational chemistry in this area. Future computational research could, for example, investigate the hydrolysis of the dioxan ring under acidic conditions, detailing the protonation steps, the formation of intermediates, and the associated energy barriers. Similarly, reactions involving the methyl group or the quinoline ring could be modeled to predict regioselectivity and stereoselectivity, and to understand the electronic influence of the 4-(1,3-dioxan-2-yl) substituent on the reactivity of the quinoline system.

Such studies would likely involve the use of DFT methods to optimize the geometries of all species along the reaction coordinate and to locate the transition state structures. The calculation of thermodynamic and kinetic parameters would further enhance the understanding of the reaction's feasibility and rate. chemrxiv.org

Role as a Key Synthetic Intermediate for Complex Heterocyclic Architectures

The presence of the 1,3-dioxane group renders this compound a stable, storable precursor to a highly reactive aldehyde. This "protecting group" strategy is fundamental in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are modified. The true synthetic utility of the compound is realized upon the selective removal of this protecting group.

Precursor for Quinolyl-Aldehyde Derivatives via Dioxane Deprotection

The 1,3-dioxane group is a cyclic acetal that serves as a robust protecting group for the aldehyde functionality at the 4-position of the quinoline ring. The deprotection of this group yields 2-methylquinoline-4-carbaldehyde, a versatile building block for further synthetic transformations nih.govacs.orgresearchgate.net. This transformation is typically achieved under acidic conditions, where hydrolysis cleaves the acetal linkage to regenerate the carbonyl group. The reaction is often clean and high-yielding, making it an efficient method for unmasking the reactive aldehyde at the desired stage of a synthetic sequence. The resulting 2-methylquinoline-4-carbaldehyde is a key intermediate for introducing diverse functionalities onto the quinoline scaffold.

Table 1: Common Reagents for Dioxane Deprotection

| Reagent/Condition | Description |

|---|---|

| Aqueous Acid | Treatment with dilute strong acids like HCl or H₂SO₄ in a water-miscible solvent (e.g., THF, acetone). |

| Lewis Acids | Reagents such as FeCl₃, In(OTf)₃, or Er(OTf)₃ can catalyze deprotection under mild conditions. |

| Transacetalization | Acid-catalyzed exchange with a ketone, such as acetone, to shift the equilibrium towards the deprotected aldehyde. |

| Oxidative Cleavage | Strong oxidizing agents can cleave the acetal, though this is less common for simple deprotection. |

Building Block for Fused and Polycyclic Quinoline Systems

Once deprotected, the resulting 2-methylquinoline-4-carbaldehyde serves as a crucial precursor for constructing elaborate heterocyclic systems. Fused tetracyclic and polycyclic quinolines are of significant interest due to their prevalence in bioactive natural products and pharmaceuticals rsc.org. The aldehyde group can participate in a variety of cyclization and condensation reactions to build new rings onto the quinoline framework rsc.orgnih.gov. For instance, it can react with active methylene compounds in Friedländer-type annulations or with various binucleophiles to form new heterocyclic rings, leading to complex structures like indoloquinolines or other fused systems rsc.orgnih.gov. The ability to generate the reactive aldehyde in situ from the stable dioxane precursor makes this compound an ideal starting point for these complex syntheses nih.gov.

Table 2: Examples of Fused Systems Derived from Quinolyl Aldehydes

| Reactant for Aldehyde | Resulting Fused System | Reaction Type |

|---|---|---|

| 2-Aminoacetophenone | Quinoline-fused Dihydroquinazolinone | Condensation/Cyclization |

| Isatin and Phenylacetic Acid | Indeno[1,2-c]quinoline | Pfitzinger Reaction |

| Indole-3-carboxyaldehyde | Indolo[2,3-b]quinoline | Condensation/Cyclization |

Functional Material Science Applications

The quinoline scaffold is inherently fluorescent and electro-active, making it a highly attractive core for functional materials nih.govnih.gov. This compound provides a platform for developing novel materials where the properties can be finely tuned through chemical modification at the C4 position.

Design and Development of Fluorescent Probes and Labels Based on Quinoline-Dioxane Scaffolds

Quinoline and its derivatives are foundational structures in the design of fluorescent probes for bio-imaging and chemical sensing nih.govresearchgate.net. The fluorescence properties of the quinoline ring are highly sensitive to the electronic nature of its substituents. The this compound scaffold is an excellent starting point for creating modular fluorescent probes nih.gov. After deprotection to the aldehyde, a wide variety of chemical groups can be introduced through reactions like condensation or Wittig reactions. This allows for the attachment of specific recognition units (for sensing ions or biomolecules) or groups that modulate the photophysical properties, such as absorption/emission wavelengths and quantum yield. This synthetic flexibility enables the rational design of probes tailored for specific applications, from monitoring intracellular pH to detecting specific analytes nih.govresearchgate.net.

Development as Ligands for Metal Coordination Complexes with Tunable Properties

The nitrogen atom in the quinoline ring is a Lewis basic site capable of coordinating to metal ions, making quinoline derivatives excellent ligands in coordination chemistry colab.wsresearchgate.net. The development of quinoline-based metal complexes has led to applications in catalysis, materials science, and medicine colab.ws. This compound can act as a monodentate ligand through its quinoline nitrogen. More importantly, the dioxane group serves as a masked functional handle for creating more complex, multidentate ligands acs.org. For example, deprotection to the aldehyde followed by reaction with a molecule containing additional donor atoms (e.g., an amino-alcohol) can generate a Schiff base ligand capable of binding a metal ion at multiple points (chelation). This approach allows for the synthesis of stable metal complexes with well-defined geometries and electronic properties, which can be tuned by modifying the substituents on the quinoline ring or the structure of the chelating arm rsc.orgmdpi.com.

Exploration as Components in Molecular Switches and Photoswitchable Systems

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light mdpi.com. Quinoline derivatives have been incorporated into photochromic systems, where light absorption induces a reversible change in structure and, consequently, in properties like color or fluorescence acs.org. The 4-position of the quinoline ring is a strategic location for attaching other components of a photoswitchable system. This compound is a valuable building block in this context. After deprotection, the aldehyde can be used to link the quinoline unit to other photoactive moieties, such as azobenzenes or diarylethenes, creating integrated molecular systems. In such constructs, the quinoline can act as a reporter of the switching event (via changes in its fluorescence) or participate directly in the photoisomerization process, making it a key component for the development of advanced photoswitchable materials and devices researchgate.net.

Advanced Research Applications and Future Directions for 4 1,3 Dioxan 2 Yl 2 Methylquinoline

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govnih.gov The compound 4-(1,3-Dioxan-2-yl)-2-methylquinoline, which integrates a methylquinoline core with a dioxane ring, represents a unique chemical entity with potential for further exploration. This section delves into advanced research applications and future prospects, focusing on strategies for creating new analogs, leveraging modern synthetic methods, and envisioning new research avenues for related derivatives.

Q & A

Q. Table 1: Representative Synthetic Protocols

| Method | Yield (%) | Reaction Conditions | Key Reference(s) |

|---|---|---|---|

| Cyclocondensation | 65–85 | DMSO-d6, 80°C, 12h | |

| Nucleophilic Substitution | 70–90 | THF, Grignard reagent, 0°C to RT |

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Structural confirmation requires a combination of spectroscopic and analytical methods:

- 1H/13C-NMR : Key signals include δ = 5.77 ppm (dioxolane proton) and δ = 2.70 ppm (methyl group on quinoline) .

- Elemental Analysis : Validates molecular formula (e.g., C12H11NO2 requires C: 71.63%, H: 5.51%, N: 6.96%) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 202 [M+H]+) confirm molecular weight .

Q. Table 2: NMR Data for Key Protons

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Dioxolane ring (CH2) | 3.51–4.22 | Multiplet | |

| Quinoline methyl group | 2.70 | Singlet |

Advanced: How can enantioselective synthesis be achieved for derivatives of this compound?

Answer:

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example:

- Grignard Reagent-Mediated Alkylation : Use of 2-(1,3-dioxan-2-yl)ethylmagnesium bromide in THF to introduce stereochemistry, yielding enantiomerically pure tetrahydroisoquinoline derivatives (e.g., 85% enantiomeric excess) .

- Asymmetric Hydrogenation : Catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to reduce prochiral ketones in dioxane-linked quinoline systems .

Q. Critical Parameters :

- Temperature control (−20°C to 0°C) to minimize racemization.

- Solvent polarity (THF > DCM) to stabilize transition states.

Advanced: How can computational modeling resolve contradictions in biological activity data for this compound derivatives?

Answer:

Contradictions in biological assays (e.g., antimicrobial vs. anticancer activity) can arise from structural flexibility or assay conditions. Strategies include:

- Molecular Dynamics (MD) Simulations : Analyze dioxane ring conformation and its impact on binding to targets like acetylcholinesterase (e.g., RMSD < 2 Å over 100 ns simulations) .

- Docking Studies : Compare binding modes with protein targets (e.g., quinoline derivatives in Alzheimer’s disease models show varied affinity due to dioxane orientation) .

Case Study :

A derivative with a 4-chlorophenyl substituent showed conflicting IC50 values (5 μM vs. 12 μM) in two assays. MD simulations revealed solvent-dependent conformational changes in the dioxane ring, altering binding pocket accessibility .

Advanced: What methodological approaches optimize the stability of this compound under experimental conditions?

Answer:

Stability challenges (e.g., hydrolysis of the dioxane ring) are addressed via:

Q. Table 3: Stability Under Varied Conditions

| Condition | Half-Life (h) | Degradation Pathway | Reference |

|---|---|---|---|

| Aqueous pH 3 | 2.5 | Dioxane ring hydrolysis | |

| Dry DMSO, 25°C | >720 | None |

Basic: What are the key structural features influencing the reactivity of this compound?

Answer:

Reactivity is governed by:

- Electron-Deficient Quinoline Core : Facilitates electrophilic substitution at the 3- and 8-positions .

- Dioxane Ring Strain : Enhances susceptibility to nucleophilic attack at the acetal oxygen .

- Methyl Group at C2 : Steric hindrance directs regioselectivity in cross-coupling reactions .

Example : Bromination occurs preferentially at C3 due to electron withdrawal by the dioxane moiety, confirmed by X-ray crystallography .

Advanced: How can NMR spectroscopy differentiate between isomeric forms of this compound derivatives?

Answer:

Key NMR distinctions include:

- Coupling Constants : J = 6.00 Hz (axial-equatorial protons in chair-conformation dioxane) vs. J = 1.20 Hz (boat conformation) .

- Chemical Shifts : Methyl groups on quinoline (δ = 2.70 ppm) vs. dioxane-linked methyl (δ = 1.12 ppm) .

Case Study :

Isomers of 1-benzoylpyrrolo[1,2-a]quinoline showed distinct splitting patterns for dioxane protons (multiplet vs. singlet), enabling structural assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.